molecular formula C8H10O2S B1319415 Ethyl 3-methylthiophene-2-carboxylate CAS No. 14300-64-2

Ethyl 3-methylthiophene-2-carboxylate

Cat. No. B1319415
CAS RN: 14300-64-2
M. Wt: 170.23 g/mol
InChI Key: UZTZDXILWKKQRB-UHFFFAOYSA-N
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Description

Ethyl 3-methylthiophene-2-carboxylate is a chemical compound with the formula C8H10O2S . It belongs to the class of heterocyclic compounds known as thiophenes, which are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom .


Synthesis Analysis

Thiophenes, including Ethyl 3-methylthiophene-2-carboxylate, can be synthesized from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process . A convenient method for the synthesis of thieno[3,2-c]pyridinones, a class of thiophene derivatives, has been developed .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methylthiophene-2-carboxylate can be represented by the InChI string 1S/C8H11NO2S/c1-3-11-8(10)7-6(9)4-5(2)12-7/h4H,3,9H2,1-2H3 . This indicates that the molecule contains eight carbon atoms, eleven hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

Ethyl 3-methylthiophene-2-carboxylate is a solid compound . Its molecular weight is 185.24 . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Efficient Synthesis Process

Ethyl 2-methylthiophene-3-carboxylate (a related compound to Ethyl 3-methylthiophene-2-carboxylate) can be prepared through a safe and efficient process. This method offers advantages like operational simplicity and avoidance of strong bases, such as n-butyllithium. It also employs noncryogenic conditions, yielding a 52% overall yield from commercially available 2-methylthiophene on a multikilogram scale (Kogami & Watanabe, 2011).

Fluorescence Property

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence properties. These properties were investigated following its synthesis from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine (Guo Pusheng, 2009).

Synthesis of Thieno[3,4-d]pyrimidines

The synthesis of thieno[3,4-d]pyrimidines involves the reaction of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds. This process yields ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates, a compound of interest in chemical research (Ryndina et al., 2002).

Application in Dyeing Polyester Fibers

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate has been used to synthesize novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes offer various shades with good levelness and fastness properties on fabric, although they exhibit poor photostability (Iyun et al., 2015).

properties

IUPAC Name

ethyl 3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-3-10-8(9)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTZDXILWKKQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592969
Record name Ethyl 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylthiophene-2-carboxylate

CAS RN

14300-64-2
Record name Ethyl 3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-methylthiophene-2-carboxylic acid (1.84 g, 12.9 mmol) in ethanol (20 mL) was added thionyl chloride (0.94 mL, 12.9 mmol). The resulting reaction mixture was stirred at reflux for 20 h, and then allowed to cool to ambient temperature and concentrated in vacuo. The residue was taken up in ethyl acetate (200 mL) and washed with saturated aqueous sodium bicarbonate (2×100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford ethyl 3-methylthiophene-2-carboxylate as light yellow liquid (1.89 g, 86%): 1H NMR (300 MHz, CDCl3) δ 7.37 (d, J=5.0 Hz, 1H), 6.90 (d, J=5.0 Hz, 1H), 4.32 (q, J=7.1 Hz, 2H), 2.55 (s, 3H), 1.37 (t, J=7.1 Hz, 3H).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-3-methylthiophene (Lancaster, 26.4 g, 0.149 mol), Pd(OAc)2 (0.213 g, 0.95 mmol), 1,3-bis(diphenylphosphino) propane (0.49 g, 1.2 mmol), Na2CO3 (21.1 g, 0.20 mol), and 200 mL abs EtOH were placed into a 450 mL Hastalloy-C stirred pressure reactor, purged with N2, then pressurized with 490 psig CO, and the stirring reactor was heated to 120° C. for 36 hrs. Analysis of the reaction mixture by gas chromatography showed 1.3% and 96.9% area % starting bromomethylthiophene and carbonylation product, respectively. After cooling and venting, the reactor contents were filtered and evaporated to give a light yellow oil/solid mixture. This residue was extracted with 1,2-dichloroethane and water, and the organic phase was evaporated to give an oil. Filtration of this oil to remove residual salt gave 20.7 g (81% wt. % yield) of orange oil as ethyl 3-methyl-2-thiophenecarboxylate. 13C NMR {1H} CDCl3: δ162.8, 145.9, 131.7, 129.9, 127.0, 60.6, 15.9, 14.4 ppm.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
0.213 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Rowley, RC Reid, EKY Poon, KC Wu… - Journal of Medicinal …, 2020 - ACS Publications
… A solution of ethyl 3-methylthiophene-2-carboxylate 7b (7.74 g, 45.5 mmol) in dry THF (75 mL) was stirred at −78 C under N 2 , then a solution of LDA (2 M, 25 mL, 50 mmol, 1.1 equiv) …
Number of citations: 17 pubs.acs.org
R Livingstone - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… Dehydrogenation of IV affords ethyl 3-methylthiophene-2-carboxylate (BD Tilak, HS Desai and SS Gupta, Tetrahedron Letters, 1964, 1609): OH CH2:CH'COMe CsH11N4- ----- L .JcMe …
Number of citations: 2 www.sciencedirect.com
COM Home - Chemistry of Carbon Compounds: A …, 1964 - Elsevier Publishing Company
Number of citations: 0

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